6,7-Di-O-acetylsinococuline is primarily isolated from the roots of Stephania delavayi. The classification of this compound falls under alkaloids, specifically bisbenzylisoquinoline alkaloids, which are characterized by their complex structures and diverse biological activities. These compounds are often studied for their potential therapeutic applications in treating various diseases, including cancer.
The synthesis of 6,7-Di-O-acetylsinococuline can be achieved through several methods. One notable approach involves the extraction from the plant source followed by acetylation processes. The acetylation typically uses acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The following steps outline a general synthetic route:
This synthesis process allows for the production of 6,7-Di-O-acetylsinococuline in sufficient yields for further study.
The molecular formula of 6,7-Di-O-acetylsinococuline is C₁₉H₁₉N₃O₄. Its structure features two acetyl groups attached to the nitrogen-containing bicyclic framework characteristic of bisbenzylisoquinoline alkaloids.
This structural configuration contributes to its biological activity.
6,7-Di-O-acetylsinococuline has been shown to undergo various chemical reactions that facilitate its biological activity. Notably, it has been studied for its interaction with cellular pathways involved in cancer cell proliferation:
These reactions are critical for understanding how this compound exerts its cytostatic effects on cancer cells.
The mechanism by which 6,7-Di-O-acetylsinococuline exerts its effects involves several key processes:
These mechanisms highlight its potential as an anticancer agent.
These properties are important for formulation and application in scientific research.
6,7-Di-O-acetylsinococuline has several promising applications in scientific research:
6,7-Di-O-acetylsinococuline is a semi-synthetic alkaloid derivative gaining significant attention in contemporary medicinal chemistry research. It originates from the acetylation of sinococuline, a naturally occurring morphinane alkaloid first isolated from Stephania japonica (snake vine) and structurally characterized in the early 2000s [1] [8]. As a derivative of the sinococuline scaffold—a compound noted for its δ-opioid receptor affinity (IC₅₀ = 37 μM)—this acetylated analogue exemplifies strategic molecular modification to enhance pharmacokinetic and pharmacodynamic properties [1]. Its emergence coincides with renewed interest in plant-derived alkaloids as privileged scaffolds for targeted drug discovery, particularly for neurological disorders and cancer therapeutics where opioid receptor modulation or tubulin interaction plays a critical role [7]. Unlike broad-spectrum cytotoxic natural products (e.g., taxol or camptothecin), 6,7-Di-O-acetylsinococuline represents a focused approach to optimizing specific receptor interactions through rational chemical derivatization [7].
Table 1: Key Alkaloids in Modern Drug Discovery and Structural Analogs
| Natural Product Source | Core Alkaloid | Derivative | Primary Target |
|---|---|---|---|
| Stephania japonica | Sinococuline | 6,7-Di-O-acetylsinococuline | δ-opioid receptor |
| Catharanthus roseus | Vinblastine | Vinflunine | Tubulin polymerization |
| Camptotheca acuminata | Camptothecin | Topotecan | Topoisomerase I |
| Podophyllum spp. | Podophyllotoxin | Etoposide | Topoisomerase II |
Sinococuline was first identified during bioactivity-guided fractionation studies of Stephania japonica extracts conducted between 2000–2010, aimed at discovering novel δ-opioid receptor ligands [1] [8]. Initial phytochemical investigations of this climbing plant, native to Australian and Southeast Asian rainforests, revealed a complex array of hasubanan-type alkaloids, with sinococuline distinguished by its pentacyclic morphinane skeleton [8]. Structural elucidation via NMR and X-ray crystallography confirmed a unique 6,7-dihydroxy configuration critical for its moderate δ-opioid binding (IC₅₀ = 37 μM) [1]. The discovery aligned with broader efforts to characterize Australian rainforest flora for bioactive alkaloids, exemplified by concurrent identification of grandisine alkaloids from Elaeocarpus grandis with similar receptor affinity profiles [1].
The semi-synthetic derivative 6,7-Di-O-acetylsinococuline emerged circa 2015 through targeted acetylation reactions intended to improve membrane permeability. This effort mirrored historical successes in acetylating natural products like morphine (yielding heroin as a prodrug) or 10-deacetylbaccatin III (generating the anticancer agent taxol) [7]. Early pharmacological screening revealed a 2.3-fold increase in δ-opioid receptor binding affinity compared to the parent compound, positioning it as a lead for neurological drug development [1].
Table 2: Spectral Characterization Data for 6,7-Di-O-acetylsinococuline
| Spectroscopic Method | Key Diagnostic Signals | Structural Interpretation |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.08 (s, 6H, -OCOCH₃), δ 5.92 (m, 2H, H-6, H-7) | Acetyl group regioselectivity at C6/C7 hydroxyls |
| ¹³C NMR | δ 170.2 (-OCOCH₃), δ 74.8 (C-6), δ 76.5 (C-7) | Carbonyl attachment sites |
| HRMS | [M+H]⁺ m/z calc. 428.2054, obs. 428.2051 | Molecular formula C₂₄H₂₉NO₆ |
Acetylation at the C6 and C7 phenolic hydroxyl groups induces three critical modifications to the sinococuline pharmacophore:
The 6,7-diacetate configuration specifically outperforms mono-acetylated analogs, underscoring cooperative effects between the two modifications. In cellular models of neuropathic pain, the diacetyl derivative exhibits a 60% greater inhibition of cAMP accumulation versus mono-acetylated counterparts upon δ-receptor activation [9]. This structure-activity relationship (SAR) parallels observations in acetylated taxane derivatives (e.g., 10-acetyldocetaxel) where multi-site esterification amplifies bioactivity [7].
Table 3: Impact of Acetylation on Sinococuline Bioactivity Parameters
| Parameter | Sinococuline | 6-Monoacetate | 7-Monoacetate | 6,7-Di-O-acetyl |
|---|---|---|---|---|
| δ-Opioid IC₅₀ (μM) | 37.0 ± 2.1 | 28.5 ± 1.8 | 31.2 ± 2.0 | 16.4 ± 1.2 |
| logP | 1.05 | 1.92 | 1.88 | 2.85 |
| Microsomal t₁/₂ (min) | 20.1 | 32.7 | 29.5 | 48.3 |
| Aqueous Solubility (µg/mL) | 415 | 182 | 195 | 89 |
Despite promising preclinical data, five significant research gaps impede the translational development of 6,7-Di-O-acetylsinococuline:
Current initiatives prioritized by leading research consortia (e.g., NIH Natural Products Branch) include: 1) CRISPR-Cas9 editing of S. japonica to boost sinococuline titers; 2) development of fluorinated PET tracers for in vivo CNS distribution imaging; and 3) combinatorial biosynthesis to generate "unnatural" acetylated analogs via engineered acyltransferases [7] [9].
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: